Cas no 1003043-46-6 ((2,6-Diethoxypyridin-3-yl)boronic Acid)

(2,6-Diethoxypyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine core substituted with ethoxy groups at the 2- and 6-positions. This compound is widely utilized as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. The electron-donating ethoxy groups enhance the stability and reactivity of the boronic acid moiety, facilitating efficient coupling under mild conditions. Its high purity and consistent performance make it valuable in pharmaceutical and agrochemical research, particularly for constructing pyridine-based scaffolds. The compound's stability under standard handling conditions further ensures reliable use in synthetic applications.
(2,6-Diethoxypyridin-3-yl)boronic Acid structure
1003043-46-6 structure
商品名:(2,6-Diethoxypyridin-3-yl)boronic Acid
CAS番号:1003043-46-6
MF:C9H14BNO4
メガワット:211.02276
MDL:MFCD11617267
CID:827705

(2,6-Diethoxypyridin-3-yl)boronic Acid 化学的及び物理的性質

名前と識別子

    • B-(2,6-diethoxy-3-pyridinyl)-Boronic acid
    • (2,6-Diethoxypyridin-3-yl)boronic acid
    • Boronic acid, B-(2,6-diethoxy-3-pyridinyl)-
    • 2,6-DIETHOXYPYRIDINE-3-BORONIC ACID
    • (2,6-Diethoxypyridin-3-yl)boronic Acid
    • MDL: MFCD11617267
    • インチ: InChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3
    • InChIKey: HTELBRAIBMTDOF-UHFFFAOYSA-N
    • ほほえんだ: CCOC1=NC(=C(C=C1)B(O)O)OCC

計算された属性

  • せいみつぶんしりょう: 211.10200
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 5

じっけんとくせい

  • PSA: 71.81000
  • LogP: -0.44120

(2,6-Diethoxypyridin-3-yl)boronic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM135883-5g
(2,6-Diethoxypyridin-3-yl)boronic acid
1003043-46-6 95%
5g
$517 2023-02-19
Chemenu
CM135883-25g
(2,6-Diethoxypyridin-3-yl)boronic acid
1003043-46-6 95%
25g
$1470 2023-02-19
TRC
D443015-100mg
(2,6-Diethoxypyridin-3-yl)boronic Acid
1003043-46-6
100mg
$ 65.00 2022-06-05
abcr
AB389616-1 g
2,6-Diethoxypyridine-3-boronic acid
1003043-46-6
1g
€212.00 2023-04-25
TRC
D443015-500mg
(2,6-Diethoxypyridin-3-yl)boronic Acid
1003043-46-6
500mg
$ 185.00 2022-06-05
abcr
AB389616-1g
2,6-Diethoxypyridine-3-boronic acid; .
1003043-46-6
1g
€170.60 2025-03-19
abcr
AB389616-5g
2,6-Diethoxypyridine-3-boronic acid; .
1003043-46-6
5g
€409.30 2025-03-19
Ambeed
A217131-5g
(2,6-Diethoxypyridin-3-yl)boronic acid
1003043-46-6 95+%
5g
$470.0 2024-04-26
A2B Chem LLC
AA01796-500mg
(2,6-Diethoxypyridin-3-yl)boronic acid
1003043-46-6 97%
500mg
$142.00 2024-01-05
A2B Chem LLC
AA01796-250mg
(2,6-Diethoxypyridin-3-yl)boronic acid
1003043-46-6 97%
250mg
$92.00 2024-04-20

(2,6-Diethoxypyridin-3-yl)boronic Acid 関連文献

(2,6-Diethoxypyridin-3-yl)boronic Acidに関する追加情報

(2,6-Diethoxypyridin-3-yl)boronic Acid: A Comprehensive Overview

The compound (2,6-Diethoxypyridin-3-yl)boronic Acid with CAS number 1003043-46-6 is a significant molecule in the field of organic synthesis and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in its applications.

Structural Insights: The molecule (2,6-Diethoxypyridin-3-yl)boronic Acid consists of a pyridine ring substituted with ethoxy groups at positions 2 and 6, and a boronic acid group at position 3. This arrangement imparts the molecule with both electron-donating and electron-withdrawing functionalities, making it versatile for various chemical reactions. The pyridine ring's aromaticity contributes to its stability, while the boronic acid group facilitates cross-coupling reactions, a cornerstone in modern organic synthesis.

Synthesis Methods: The synthesis of (2,6-Diethoxypyridin-3-yl)boronic Acid typically involves multi-step processes that combine traditional organic chemistry techniques with modern catalytic methods. Recent studies have focused on optimizing these processes to enhance yield and purity. For instance, researchers have explored the use of palladium catalysts in Suzuki-Miyaura couplings to streamline the formation of the boronic acid group.

Applications in Materials Science: One of the most promising applications of (2,6-Diethoxypyridin-3-yl)boronic Acid lies in its use as a building block for advanced materials. Its ability to undergo cross-coupling reactions makes it ideal for constructing complex organic frameworks used in electronics and optoelectronics. Recent research highlights its role in synthesizing novel semiconducting materials with tailored electronic properties.

Biological Applications: Beyond materials science, (2,6-Diethoxypyridin-3-yl)boronic Acid has shown potential in drug discovery efforts. Its structural versatility allows for the creation of bioactive molecules that target specific cellular pathways. For example, studies have demonstrated its utility in synthesizing compounds with anti-inflammatory and anticancer properties.

Environmental Considerations: As with any chemical compound, understanding the environmental impact of (2,6-Diethoxypyridin-3-yl)boronic Acid is crucial. Researchers are investigating its biodegradability and toxicity to ensure sustainable practices in its production and application.

In conclusion, (2,6-Diethoxypyridin-3-yl)boronic Acid (CAS 1003043-46-6) stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications and ongoing research advancements underscore its importance in both academic and industrial settings.

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